molecular formula C12H20ClN B6245702 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride CAS No. 105254-04-4

3,3-dimethyl-2-phenylbutan-2-amine hydrochloride

Cat. No.: B6245702
CAS No.: 105254-04-4
M. Wt: 213.75 g/mol
InChI Key: ZXMIHFNDIPDTNC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenylbutan-2-amine hydrochloride ( 105254-04-4) is a proprietary organic compound supplied for scientific research and development purposes. This compound features a molecular formula of C12H20ClN and has a molecular weight of 213.75 g/mol . The structural backbone of the molecule consists of a butanamine core which is substituted with phenyl, methyl, and dimethyl functional groups, offering a unique steric and electronic profile for investigative purposes. As a hydrochloride salt, it provides enhanced stability and solubility for various experimental applications. This product is strictly labeled "For Research Use Only" and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own thorough safety and handling assessments prior to use.

Properties

CAS No.

105254-04-4

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

3,3-dimethyl-2-phenylbutan-2-amine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-11(2,3)12(4,13)10-8-6-5-7-9-10;/h5-9H,13H2,1-4H3;1H

InChI Key

ZXMIHFNDIPDTNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C1=CC=CC=C1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone reacts with dimethylamine to form an imine intermediate, which is subsequently reduced to the tertiary amine. Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a Lewis acid to facilitate imine formation, while sodium borohydride (NaBH₄) serves as the reducing agent. Ultrasound irradiation (30°C, 5–10 min) enhances reaction efficiency by improving mass transfer and reducing aggregation.

Example Procedure :

  • Combine 3,3-dimethyl-2-phenylbutan-2-one (1.0 eq), dimethylamine (1.5 eq), and Ti(OiPr)₄ (1.5 eq) in ethanol.

  • Irradiate with ultrasound at 30°C for 10 min.

  • Add NaBH₄ (1.5 eq) portionwise and stir for 1 h.

  • Quench with water, extract with ethyl acetate, and concentrate to obtain the free amine.

  • Treat the amine with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

Yield and Purity :

  • Free amine : 75–80% yield, >95% purity (GC-MS).

  • Hydrochloride salt : 85–90% recovery after crystallization from ethanol.

Alkylation of 2-Phenylbutan-2-amine

Methylation of 2-phenylbutan-2-amine provides a direct route to the target compound. This method requires careful stoichiometry to avoid over-alkylation and quaternary salt formation.

Methylation Protocol

2-Phenylbutan-2-amine is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, with dimethylation occurring sequentially.

Optimized Conditions :

  • Solvent: Anhydrous acetonitrile.

  • Temperature: 60°C, 12 h.

  • Molar ratio: 1:2.2 (amine:CH₃I).

Workup :

  • Filter off K₂CO₃ and evaporate the solvent.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).

  • Convert to the hydrochloride salt using HCl gas in diethyl ether.

Challenges :

  • Side products : Quaternary ammonium salts (10–15% yield) due to excess CH₃I.

  • Yield : 60–65% for the tertiary amine, with 90% purity (HPLC).

Nitrile Reduction Pathway

This two-step approach involves synthesizing 3,3-dimethyl-2-phenylbutyronitrile followed by reduction to the amine.

Nitrile Synthesis

Propiophenone undergoes cyanation with sodium cyanide (NaCN) and dimethylamine in methanol under pressurized conditions (0.2–0.4 MPa, 40–120°C).

Reaction :

Propiophenone+NaCN+(CH₃)₂NH3,3-Dimethyl-2-phenylbutyronitrile\text{Propiophenone} + \text{NaCN} + \text{(CH₃)₂NH} \rightarrow \text{3,3-Dimethyl-2-phenylbutyronitrile}

Nitrile Reduction

The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

Nitrile+LiAlH₄3,3-Dimethyl-2-phenylbutan-2-amine\text{Nitrile} + \text{LiAlH₄} \rightarrow \text{3,3-Dimethyl-2-phenylbutan-2-amine}

Data :

  • Nitrile yield : 70–75%.

  • Amine yield : 50–55% (GC-MS).

  • Purity : 85% after distillation.

Enzymatic Bioamination

Emerging biocatalytic methods employ transaminases to convert ketones to amines enantioselectively. While primarily used for primary amines, engineered enzymes show promise for tertiary amines.

Experimental Setup :

  • Substrate : 3,3-Dimethyl-2-phenylbutan-2-one.

  • Enzyme : Mutated ω-transaminase (TsRTA).

  • Conditions : Phosphate buffer (pH 8), NAD+/NADP+ cofactors, 30°C.

Outcomes :

  • Conversion : 40–50% after 24 h.

  • Challenges : Low activity toward bulky tertiary amines.

Hydrochloride Salt Formation

All methods conclude with protonation of the free amine using hydrochloric acid:

  • Dissolve the amine in anhydrous diethyl ether.

  • Bubble HCl gas through the solution until precipitation ceases.

  • Filter and recrystallize from ethanol/ether (1:3).

Analytical Data :

  • Melting point : 192–194°C (decomposition).

  • ¹H NMR (D₂O) : δ 1.28 (s, 6H, CH₃), 2.95 (s, 6H, N(CH₃)₂), 7.35–7.45 (m, 5H, Ph).

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Reductive Amination75–80>95High yield, one-potRequires Ti(OiPr)₄
Alkylation60–6590Simple reagentsOver-alkylation risks
Nitrile Reduction50–5585ScalableLow yield in reduction step
Enzymatic40–5080EnantioselectiveLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

3,3-dimethyl-2-phenylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its stimulant properties and potential therapeutic applications, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of monoamines such as dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and alertness. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Highlights
3,3-Dimethyl-2-phenylbutan-2-amine hydrochloride C₁₂H₂₀ClN 213.75 105254-04-4 Phenyl at C2, dimethyl at C3
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride C₁₂H₂₀ClN 213.75 160204-35-3 Phenyl at C1, positional isomer
3-(2-Chlorophenyl)butan-2-amine hydrochloride C₁₀H₁₄ClN 199.68 65439516 Ortho-chlorophenyl substitution
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride C₆H₁₄ClF₂N 173.63 2639448-21-6 Difluoro substitution, shorter chain
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride C₆H₁₄ClNO₂ 175.64 177269-37-3 Ester functional group
(Butan-2-yl)(3-phenylbutyl)amine hydrochloride C₁₄H₂₄ClN 241.80 1240572-57-9 Extended aliphatic chain

Research Findings and Implications

  • Steric Effects : The target compound’s C3-dimethyl and C2-phenyl groups create significant steric hindrance, likely reducing enzymatic degradation compared to less hindered analogs like the C1-phenyl isomer .
  • Analytical Methods : RP-HPLC (Evidences 2, 3, 7, 9, 10) is widely used for purity assessment, suggesting similar quality control protocols apply to these compounds.

Biological Activity

3,3-Dimethyl-2-phenylbutan-2-amine hydrochloride, also known as a variant of the phenethylamine class of compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.

The molecular formula of this compound is C13H19ClNC_{13}H_{19}ClN, with a molecular weight of approximately 220.74 g/mol. The synthesis typically involves multi-step reactions that can yield various derivatives with altered biological activities. The compound's structure includes a dimethyl group and a phenyl group attached to a butanamine backbone, which is crucial for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds in its class. It interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which may contribute to its stimulant effects.

  • Stimulant Effects : The compound has been noted for its potential to enhance energy levels and cognitive function. Its structural similarities to amphetamines suggest it may have comparable stimulant effects.
  • Pharmacokinetics : Interaction studies have shown that this compound has significant pharmacokinetic properties that influence its absorption and metabolism in the body. Understanding these properties is essential for evaluating its therapeutic potential and safety profile.

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile:

  • Irritation Potential : The hydrochloride form can cause skin irritation and serious eye irritation upon contact .
  • Cytotoxicity : Studies have indicated that it does not exhibit significant cytotoxicity against certain human malignant leukemic cell lines (e.g., LAMA-84, K-562), suggesting a favorable safety profile in this context .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the structure-function relationship within the class of amines. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Properties
1. 3,4-DimethylamphetamineDimethyl groups on different carbonsMore potent stimulant effects; higher abuse potential
2. 2-Methylamino-1-(4-methylphenyl)butaneMethyl group on nitrogenSlightly different pharmacological profile
3. 1-(1-Aminoethyl)-4-methylbenzeneEthyl group on nitrogenUsed in similar applications but distinct effects
4. 1-(3-Methylphenyl)-propan-2-aminePropane chain instead of butaneDifferent metabolic pathways

This comparison highlights how minor structural variations can lead to significant differences in biological activity and applications.

Research Findings and Case Studies

Recent studies have explored the biological activity of derivatives related to this compound:

  • In Vitro Studies : In vitro assays demonstrated the compound's ability to modulate calcium channels, which may influence smooth muscle responses .
  • Antimicrobial Activity : Some derivatives exhibited modest activity against Gram-negative bacteria, indicating potential applications in antimicrobial therapies .
  • Immunohistochemical Studies : These studies revealed a correlation between the compound's structure and its biological effects on smooth muscle cells, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis typically involves alkylation of a phenyl-substituted alkyl halide with an amine precursor, followed by hydrochloride salt formation. Key parameters to optimize include:

  • Temperature: 40–60°C for controlled exothermic reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency.
  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Q. Table 1: Comparison of Batch vs. Continuous Flow Reactor Conditions

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time8–12 hours2–4 hours
Yield65–75%80–90%
ScalabilityLimitedHigh
Reference

Q. How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?

Methodological Answer: Combine NMR, IR, and mass spectrometry for unambiguous characterization:

  • ¹H NMR: Methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–7.5 ppm.
  • IR: N–H stretch at ~3200 cm⁻¹ confirms amine hydrochloride formation.
  • MS: Molecular ion peak at m/z 199.72 (consistent with C₁₂H₂₀ClN) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueCritical Peaks/BandsStructural Inference
¹³C NMR45 ppm (quaternary C), 125–140 ppm (aromatic C)Confirms backbone and substituents
HPLCRetention time 8.2 min (C18 column)Purity assessment

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity (e.g., stimulant vs. inhibitory effects) be reconciled in receptor binding studies?

Methodological Answer: Contradictions may arise from assay conditions or receptor subtype selectivity. Address this by:

  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify biphasic effects.
  • Receptor Profiling: Use transfected cell lines (e.g., HEK293 with dopamine D₂/D₃ receptors) to isolate targets.
  • Kinetic Studies: Measure association/dissociation rates via surface plasmon resonance (SPR) .

Case Study:
In vitro assays showed 3,3-dimethyl-2-phenylbutan-2-amine acts as a dopamine reuptake inhibitor (IC₅₀ = 50 nM) but antagonizes serotonin receptors at >10 µM, explaining conflicting reports .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity profiles?

Methodological Answer: Use in silico tools to prioritize experimental validation:

  • Docking Simulations (AutoDock Vina): Predict binding to cytochrome P450 isoforms (CYP2D6, CYP3A4).
  • ADMET Prediction (SwissADME): Estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity.
  • Metabolite Identification: Combine molecular dynamics with LC-MS/MS fragmentation patterns .

Q. Table 3: Predicted vs. Observed Metabolic Pathways

PathwayPredicted MetaboliteExperimental Validation (LC-MS)
N-DemethylationPrimary amine derivativeDetected at m/z 155.1
Phenyl Ring OxidationHydroxylated derivativeNot observed

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

Methodological Answer: Follow ICH guidelines Q1A(R2) for accelerated stability testing:

  • Conditions: 40°C/75% RH (6 months), 25°C/60% RH (12 months).
  • Analytical Metrics: Monitor purity (HPLC), degradation products (LC-MS), and hygroscopicity (TGA).
  • Light Sensitivity: Expose to 1.2 million lux-hours; UV-Vis spectroscopy detects photodegradation .

Figure 1: Degradation kinetics show <2% impurity formation at 25°C after 12 months, confirming room-temperature stability .

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